molecular formula C10H8O B11922953 1h-Indene-6-carbaldehyde CAS No. 204585-01-3

1h-Indene-6-carbaldehyde

Cat. No.: B11922953
CAS No.: 204585-01-3
M. Wt: 144.17 g/mol
InChI Key: GFCHZZSVRKNHID-UHFFFAOYSA-N
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Description

1H-Indene-6-carbaldehyde is an organic compound belonging to the indene family It is characterized by the presence of an aldehyde functional group attached to the sixth position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the desired position on the indene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1H-Indene-6-carboxylic acid.

    Reduction: 1H-Indene-6-methanol.

    Substitution: Halogenated or nitro-substituted indene derivatives.

Scientific Research Applications

1H-Indene-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

1H-Indene-6-carbaldehyde can be compared with other indene derivatives such as 1H-Indene-3-carbaldehyde and 1H-Indene-2-carbaldehyde. While all these compounds share the indene core structure, their chemical properties and reactivity differ due to the position of the aldehyde group. This positional difference can influence their reactivity and applications in various fields.

Comparison with Similar Compounds

  • 1H-Indene-3-carbaldehyde
  • 1H-Indene-2-carbaldehyde
  • 1H-Indene-5-carbaldehyde

Properties

CAS No.

204585-01-3

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3H-indene-5-carbaldehyde

InChI

InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2

InChI Key

GFCHZZSVRKNHID-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C(C=C2)C=O

Origin of Product

United States

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